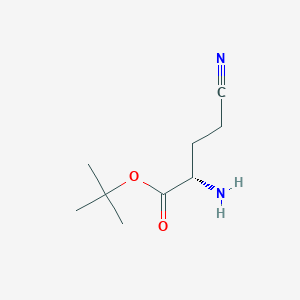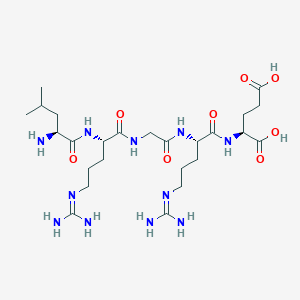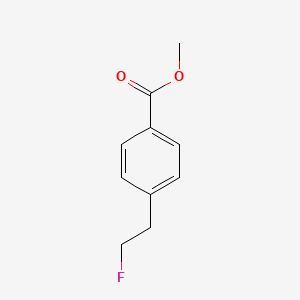
Methyl 4-(2-fluoroethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-fluoroethyl)benzoate is an organic compound with the molecular formula C10H11FO2 It is an ester derivative of benzoic acid, where the benzoate group is substituted with a 2-fluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(2-fluoroethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(2-fluoroethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of methyl 4-ethylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification reaction can be scaled up using large reactors with automated control systems to maintain optimal reaction conditions. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing waste and improving catalyst recovery.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-fluoroethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: 4-(2-fluoroethyl)benzoic acid.
Reduction: 4-(2-fluoroethyl)benzyl alcohol.
Substitution: Compounds where the fluorine atom is replaced by the nucleophile, such as 4-(2-azidoethyl)benzoate or 4-(2-cyanoethyl)benzoate.
Applications De Recherche Scientifique
Methyl 4-(2-fluoroethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 4-(2-fluoroethyl)benzoate depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release the active 4-(2-fluoroethyl)benzoic acid, which can interact with enzymes or receptors in biological systems. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its effectiveness in certain applications.
Comparaison Avec Des Composés Similaires
Methyl 4-(2-fluoroethyl)benzoate can be compared with other similar compounds such as:
Methyl 4-fluorobenzoate: Lacks the ethyl group, making it less lipophilic.
Methyl 4-ethylbenzoate: Lacks the fluorine atom, resulting in different reactivity and metabolic properties.
Methyl 4-(2-chloroethyl)benzoate: Contains a chlorine atom instead of fluorine, leading to different chemical behavior and biological activity.
The presence of the 2-fluoroethyl group in this compound imparts unique properties, such as increased metabolic stability and altered electronic effects, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
819883-83-5 |
|---|---|
Formule moléculaire |
C10H11FO2 |
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
methyl 4-(2-fluoroethyl)benzoate |
InChI |
InChI=1S/C10H11FO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 |
Clé InChI |
PLQNTYFWSCFMQP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
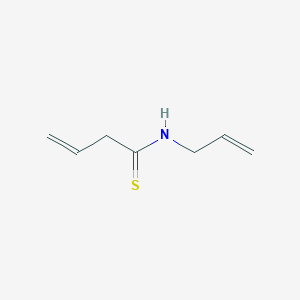
![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)





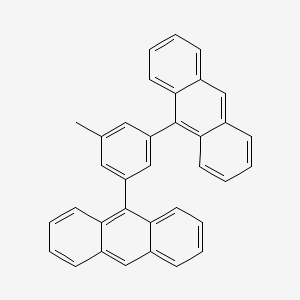
![1-(4-{[4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl]methyl}phenyl)ethan-1-one](/img/structure/B14212402.png)
